2-(2-Ethoxyphenoxy)ethanol

説明

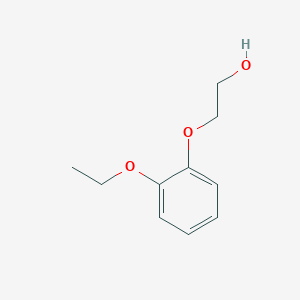

2-(2-Ethoxyphenoxy)ethanol is an organic compound with the molecular formula C10H14O3. It is a colorless to pale yellow liquid that is used in various industrial and scientific applications. This compound is known for its unique chemical structure, which includes an ethoxy group attached to a phenoxy group through an ethanol linkage.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Ethoxyphenoxy)ethanol typically involves the reaction of 2-bromophenol with ethylene glycol under alkaline conditions. The reaction proceeds through an epoxidation mechanism to yield the target product . Another method involves the use of catechol as a starting material, which is first converted to o-ethoxyphenol. This intermediate then reacts with 1,2-dibromoethane to produce 2-(2-ethoxyphenoxy)ethyl bromide, which can be further processed to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phase-transfer catalysts and mild alkaline conditions to facilitate the reaction between 2-ethoxyphenoxy and 1,2-dibromoethane. This method is advantageous due to its stable quality, mild reaction conditions, and low preparation cost .

化学反応の分析

Types of Reactions

2-(2-Ethoxyphenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halides, to form different ether derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like toluene or water .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce various ether derivatives.

科学的研究の応用

Chemical Properties and Characteristics

2-(2-Ethoxyphenoxy)ethanol is characterized by its colorless, transparent liquid form and low volatility, making it an effective solvent for various organic substances. Its physical properties include:

- Flash Point : 165 °C

- Freezing Point : Less than -20 °C

- Specific Gravity : 1.109 at 25 °C

- Kinematic Viscosity : 28 mm²/s at 25 °C

- Solubility : 3.7 g/100g in water

These properties contribute to its utility as a solvent and chemical intermediate in various applications .

Pharmaceutical Applications

One of the primary applications of this compound is in the synthesis of pharmaceutical compounds, particularly as an intermediate in the production of tamsulosin hydrochloride, a medication used to treat benign prostatic hyperplasia (BPH). The synthesis process involves several steps where 2-(2-Ethoxyphenoxy)ethyl bromide serves as a key intermediate. The method for synthesizing this compound has been optimized to improve purity and yield, making it more suitable for industrial production .

Case Study: Tamsulosin Hydrochloride Synthesis

- Objective : To synthesize tamsulosin hydrochloride using 2-(2-Ethoxyphenoxy)ethyl bromide.

- Method : The synthesis involves reacting catechol-derived o-ethoxyphenol with 1,2-dibromoethane. The process utilizes a soda acid reverse-extraction method followed by recrystallization to purify the product.

- Results : The purity achieved was above 98%, with a total yield exceeding 70%. This method has been shown to be more efficient than traditional methods that rely on reduced-pressure distillation .

Research Applications

In addition to its pharmaceutical uses, this compound finds applications in various scientific research domains:

- Chemical Research : It serves as a reagent in organic synthesis reactions, including nucleophilic substitutions and hydrolysis processes. Its ability to form covalent bonds with nucleophilic amino acid residues makes it useful for studying enzyme mechanisms and protein-ligand interactions .

- Biological Studies : Research has indicated that compounds similar to this compound exhibit low acute toxicity in experimental animals, suggesting potential safety for use in biological experiments. For instance, studies have shown minimal irritation upon skin contact and no mortality in high-dose exposure scenarios .

Data Table of Applications

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for tamsulosin hydrochloride | Optimized synthesis method improving yield |

| Chemical Research | Reagent in organic synthesis | Utilization in nucleophilic substitution |

| Biological Studies | Investigating enzyme mechanisms | Low toxicity profile observed in animal studies |

作用機序

The mechanism of action of 2-(2-Ethoxyphenoxy)ethanol involves its interaction with specific molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

類似化合物との比較

Similar Compounds

2-(2-Phenoxyethoxy)ethanol: Similar in structure but lacks the ethoxy group.

2-(2-Ethoxyethoxy)ethanol: Contains an additional ethoxy group, making it more hydrophilic.

Phenoxyethanol: A simpler structure with only one phenoxy group attached to ethanol.

Uniqueness

2-(2-Ethoxyphenoxy)ethanol is unique due to its specific combination of ethoxy and phenoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .

生物活性

2-(2-Ethoxyphenoxy)ethanol, also known by its CAS number 3250-73-5, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Molecular Formula : C10H14O3

- Molecular Weight : 182.22 g/mol

The compound features an ethoxy group attached to a phenoxy moiety, which contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various microorganisms, showcasing an IC50 value that suggests significant inhibitory action.

| Microorganism | IC50 (mg/L) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 600 |

| Candida albicans | 450 |

These results demonstrate the compound's potential as a therapeutic agent in treating infections caused by these pathogens .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated in various cell lines. The therapeutic index, which compares the effective dose to the toxic dose, is crucial for assessing safety.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

| HepG2 | 35 |

The cytotoxicity data suggest that while the compound is effective against certain cancer cell lines, it also poses risks at higher concentrations .

Safety Profile and Toxicological Data

Toxicological assessments have been conducted to evaluate the safety of this compound. Key findings include:

- Acute Oral Toxicity : LD50 > 2000 mg/kg in rats.

- Dermal Irritation : Classified as mildly irritating.

- Skin Absorption : In vitro studies indicate low absorption rates through human skin (0.024 mg/cm²/h) .

These findings suggest that while the compound has some irritant properties, it exhibits a relatively low acute toxicity profile.

Case Studies and Applications

Several case studies have explored the applications of this compound in various fields:

- Pharmaceutical Development : Investigated as a potential lead compound for new antimicrobial agents.

- Agricultural Chemistry : Evaluated for use in formulations aimed at controlling plant pathogens.

- Cosmetic Products : Assessed for its efficacy as a preservative due to its antimicrobial properties.

特性

IUPAC Name |

2-(2-ethoxyphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFVDOFNEZNSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468171 | |

| Record name | Ethanol, 2-(2-ethoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3250-73-5 | |

| Record name | Ethanol, 2-(2-ethoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。